

In-depth Technical Guide: ^1H and ^{13}C NMR Assignments for Gibbestatin B

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Compound of Interest

Compound Name: *Gibbestatin B*

Cat. No.: *B15576844*

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An extensive search for the chemical structure and associated NMR data for **Gibbestatin B** has yielded no publicly available information. The compound "**Gibbestatin B**" does not appear in comprehensive chemical databases or peer-reviewed scientific literature based on the conducted searches. Therefore, a detailed technical guide on its NMR assignments cannot be provided at this time.

It is possible that "**Gibbestatin B**" is a novel or very recently discovered natural product with research that has not yet been published. Alternatively, the name may be a synonym not widely used or a potential misspelling of a different compound.

To facilitate future research and fulfill the user's request should information become available, this guide will outline the general methodologies and data presentation formats that would be employed for the ^1H and ^{13}C NMR assignments of a novel natural product like **Gibbestatin B**.

Hypothetical Data Presentation

Once the structure of **Gibbestatin B** is determined and NMR data is acquired, the assignments would be summarized in a clear, tabular format for easy reference and comparison.

Table 1: Hypothetical ^1H NMR Data for **Gibbestatin B** (in CDCl_3 , 500 MHz)

Position	δH (ppm)	Multiplicity	J (Hz)	Assignment
1				
2				
3				
...				

Table 2: Hypothetical ^{13}C NMR Data for **Gibbestatin B** (in $CDCl_3$, 125 MHz)

Position	δC (ppm)	Carbon Type
1		
2		
3		
...		

Standard Experimental Protocols

The acquisition of high-quality 1D and 2D NMR data is crucial for the unambiguous structural elucidation and assignment of a natural product. The following are detailed methodologies for key NMR experiments that would be cited.

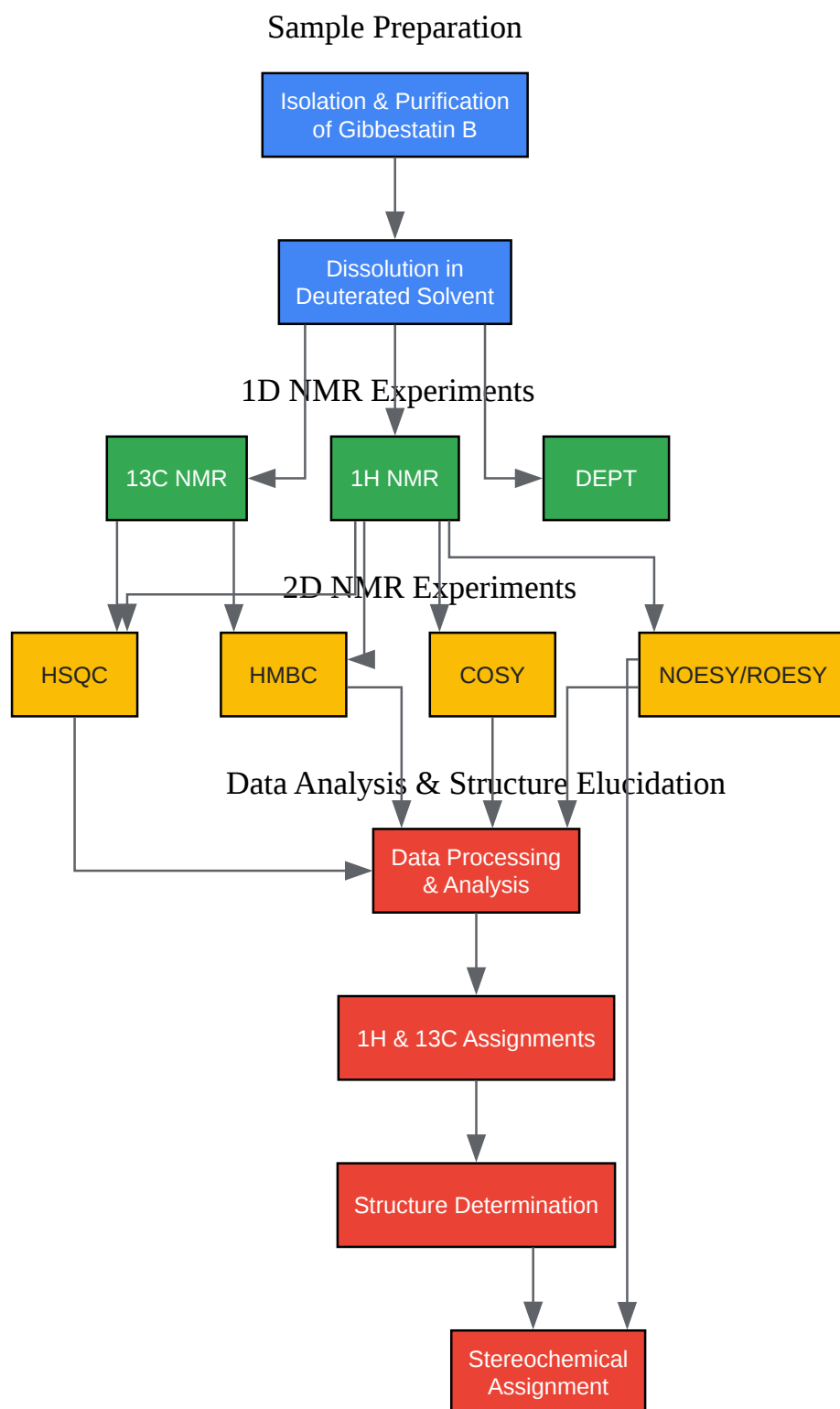
General: All NMR spectra would be recorded on a high-field spectrometer (e.g., 500 MHz or higher) using a cryoprobe for enhanced sensitivity. The sample would be dissolved in a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, MeOD) with tetramethylsilane (TMS) used as an internal standard ($\delta = 0.00$ ppm).

- 1D 1H NMR: Proton NMR spectra would be acquired to determine the chemical shifts, multiplicities, and coupling constants of all proton signals.
- 1D ^{13}C NMR: Carbon-13 NMR spectra, typically proton-decoupled, would be obtained to identify the chemical shifts of all carbon atoms.

- DEPT-135: Distortionless Enhancement by Polarization Transfer experiments would be run to differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).
- 2D COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton spin-spin coupling networks, identifying adjacent protons.
- 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment would be performed to correlate each proton with its directly attached carbon atom.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment is critical for identifying long-range (typically 2-3 bond) correlations between protons and carbons, which is essential for assembling the carbon skeleton and placing substituents.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments would be used to determine the spatial proximity of protons, which is vital for elucidating the relative stereochemistry of the molecule.

Mandatory Visualization

A logical workflow for the structural elucidation of a novel natural product using NMR spectroscopy is presented below.



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